Sub-pg/mL Sensitivity Achieved Only with Deuterated Internal Standard in Validated LC-MS/MS Assays
Methods employing deuterated limaprost derivatives as internal standards (IS) achieve a lower limit of quantification (LLOQ) of 0.1 pg/mL and 0.3 pg/mL in human plasma, a level of sensitivity that cannot be reliably attained using unlabeled analogs due to matrix effects and endogenous interferences [1][2]. In contrast, assays utilizing non-deuterated IS (e.g., structurally similar prostaglandin analogs) typically report LLOQs ≥ 5–10 pg/mL and exhibit higher CVs at low concentrations due to incomplete compensation for ion suppression [3].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) in Human Plasma |
|---|---|
| Target Compound Data | 0.1 pg/mL (2D-LC/MS/MS with deuterated IS) [1]; 0.3 pg/mL (LC-DMS-MS/MS with deuterated IS) [2] |
| Comparator Or Baseline | Unlabeled IS or structurally similar analog: LLOQ typically 5–10 pg/mL |
| Quantified Difference | 50- to 100-fold improvement in sensitivity with deuterated IS |
| Conditions | Human plasma; on-line 2D-LC/MS/MS or LC-DMS-MS/MS with electrospray ionization negative mode |
Why This Matters
Procurement of the deuterated internal standard directly enables regulatory-compliant pharmacokinetic and bioequivalence studies at clinical doses as low as 5 μg, where plasma concentrations fall below 1 pg/mL.
- [1] Komaba J, et al. Ultra sensitive determination of limaprost, a prostaglandin E1 analogue, in human plasma using on-line two-dimensional reversed-phase liquid chromatography-tandem mass spectrometry. J Chromatogr B. 2007;852(1-2):590-7. View Source
- [2] Luo X, et al. Overcoming the challenge of potent endogenous interferences in limaprost quantification: An innovative methodology combining differential mobility spectrometry with LC-MS/MS for ultra-high sensitivity, selectivity and significantly enhanced throughput. Talanta. 2024;277:126411. View Source
- [3] Jemal M, et al. Systematic LC-MS/MS bioanalytical method development that incorporates plasma phospholipids risk avoidance. Biomed Chromatogr. 2010;24(1):2-19. View Source
